molecular formula C14H12BrClO2 B14035339 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

Cat. No.: B14035339
M. Wt: 327.60 g/mol
InChI Key: GHIRWOZYMHJIBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is a halogenated aromatic compound featuring a bromo (Br) substituent at position 2, a chloro (Cl) substituent at position 4, and a 4-methoxybenzyloxy group at position 1. The molecular formula is C₁₄H₁₁BrClO₂, with a molecular weight of 341.60 g/mol (calculated from and ). Its synthesis typically involves multi-step protection and substitution reactions. For example, analogous compounds are synthesized via hydroxyl group protection (e.g., acetylation), bromination using reagents like N-bromosuccinimide (NBS), and subsequent benzylation ().

The 4-methoxybenzyl (PMB) group is commonly employed as a protecting group for hydroxyl moieties in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions (e.g., trifluoroacetic acid, as noted in ).

Properties

Molecular Formula

C14H12BrClO2

Molecular Weight

327.60 g/mol

IUPAC Name

2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3

InChI Key

GHIRWOZYMHJIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

General Synthetic Strategy

The synthesis of This compound typically involves the nucleophilic substitution of a halogenated benzene derivative with a 4-methoxybenzyl alcohol or related ether-forming reagent. The key steps include:

  • Formation of a benzyl ether linkage between a halogenated phenol or benzyl alcohol derivative and 4-methoxybenzyl group.
  • Introduction of bromine and chlorine substituents at the ortho and para positions relative to the ether linkage.

This general approach is supported by multiple sources describing related benzyl ether syntheses and halogenations.

Specific Synthetic Routes

Nucleophilic Substitution Using 4-Chloro-3-bromophenylmethanol

One documented method involves the methylation of 4-chloro-3-bromophenylmethanol to form the corresponding methoxymethyl ether, which is structurally similar to the target compound but lacks the full substitution pattern. The reaction proceeds as follows:

  • A solution of 4-chloro-3-bromophenylmethanol is treated with potassium hydroxide in 2-methyltetrahydrofuran at room temperature.
  • Methyl iodide is added to methylate the hydroxyl group, forming the methoxymethyl ether.
  • Reaction times vary from 0.5 to 19 hours, with additional potassium hydroxide and methyl iodide added to drive the reaction to completion.
  • The product is isolated by extraction and purification, achieving yields up to 94%.

This method demonstrates the feasibility of forming the methoxybenzyl ether moiety under mild conditions.

Halogenated Benzyl Ether Formation via Nucleophilic Substitution in DMF

A more targeted synthesis of the compound or close analogues involves nucleophilic substitution of halogenated benzyl precursors in N,N-dimethylformamide (DMF) solvent:

  • A halogenated benzyl halide (e.g., 2-bromo-4-chlorobenzyl halide) is reacted with 4-methoxyphenol or its derivatives in DMF.
  • The reaction proceeds under nitrogen atmosphere with controlled temperature to favor substitution of the benzyl halide by the phenol oxygen, forming the benzyl ether.
  • The mole ratio of base (e.g., sodium hydroxide) to benzyl halide is optimized (1:1 to 3:1) to ensure complete conversion.
  • Subsequent purification yields the target compound.

This method is widely used due to the high nucleophilicity of phenolate ions in DMF and the stability of the halogen substituents under these conditions.

Alternative Routes via Benzophenone Intermediates

Related patents describe the synthesis of halogenated benzyl derivatives through benzophenone intermediates:

  • Starting from 5-bromo-2-chlorobenzoic acid, conversion to the corresponding acid chloride with oxalyl chloride in dichloromethane and catalytic dimethylformamide.
  • Friedel-Crafts acylation with phenetole (ethyl phenyl ether) in the presence of aluminum chloride at low temperature to form a benzophenone intermediate.
  • Reduction of the benzophenone intermediate with sodium borohydride or triethylsilane/boron trifluoride etherate systems to yield the benzyl derivative.
  • Workup includes aqueous washes and purification steps to isolate the halogenated benzyl ether.

Though this method is more complex, it allows for precise control over substitution patterns and can be adapted to synthesize analogues of this compound.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Solvent(s) Reaction Time Yield (%) Notes
1 4-chloro-3-bromophenylmethanol KOH, Methyl iodide, 2-methyltetrahydrofuran 2-Methyltetrahydrofuran 0.5 - 19 h 94 Methylation to form methoxymethyl ether
2 2-bromo-4-chlorobenzyl halide + 4-methoxyphenol NaOH or base, DMF, N2 atmosphere N,N-Dimethylformamide Variable, hours Not specified Nucleophilic substitution to form benzyl ether
3 5-bromo-2-chlorobenzoic acid Oxalyl chloride, AlCl3, phenetole, NaBH4 DCM, THF, ethanol 16-36 h Not specified Multi-step via benzophenone intermediate

Analysis of Preparation Methods

Reaction Conditions and Scalability

  • Mild reaction conditions (room temperature to moderate heating) are typical, favoring scalability.
  • Use of DMF and dichloromethane as solvents requires careful handling due to toxicity and environmental concerns.
  • The multi-step route requires careful control of moisture and temperature to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxybenzyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2) for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used. For example, using sodium amide can yield aniline derivatives.

    Oxidation: Oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can convert the methoxy group to a hydroxyl group.

Scientific Research Applications

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms makes it a good candidate for electrophilic aromatic substitution reactions. The methoxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, molecular data, and synthesis highlights:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Reference Evidence
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene Br (2), Cl (4), PMB-O (1) C₁₄H₁₁BrClO₂ 341.60 Target compound; PMB protection enhances stability
1-Bromo-2-((4-fluorobenzyl)oxy)benzene Br (1), F-benzyl-O (2) C₁₃H₁₀BrFO 285.13 Fluorine substitution alters electronic properties
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br (4), OMe (2), MOM-O (1) C₉H₁₁BrO₃ 247.09 Methoxymethoxy (MOM) group for orthogonal protection
1-Bromo-2-[(4-chlorobenzyl)oxy]benzene Br (1), Cl-benzyl-O (2) C₁₃H₁₀BrClO 297.58 Chlorobenzyl group increases lipophilicity
4-Bromo-1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)benzene Br (4), Cl (1), cyclopropoxyethoxy-benzyl (2) C₁₈H₁₈BrClO₂ 381.69 Bulky substituent affects steric hindrance
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), Bn-O (4), OMe (1) C₁₄H₁₃BrO₂ 293.16 Benzyloxy vs. PMB; simpler deprotection route

Key Comparative Analysis

Electronic and Steric Effects
  • Halogen Substituents : Bromine and chlorine atoms are electron-withdrawing groups, influencing electrophilic substitution reactivity. The position of these halogens (e.g., Br at position 2 vs. 4) alters regioselectivity in further reactions ().
  • Benzyloxy vs. PMB Groups : The 4-methoxybenzyl (PMB) group offers enhanced steric protection compared to simple benzyl (Bn) groups. However, PMB deprotection requires stronger acids (e.g., TFA) compared to catalytic hydrogenation for Bn groups ().
Physicochemical Properties
  • Lipophilicity : Chlorobenzyl and fluorobenzyl derivatives () exhibit higher logP values compared to PMB analogs, impacting solubility and membrane permeability.
  • Thermal Stability : Bulky substituents (e.g., cyclopropoxyethoxy in ) may reduce melting points due to disrupted crystallinity.

Research Findings and Challenges

  • Regioselectivity Issues : Bromination at ortho positions (relative to methoxy groups) is challenging; NBS in polar solvents (e.g., CH₃CN) improves yields ().
  • Deprotection Side Reactions : Acidic removal of PMB groups can inadvertently cleave sensitive functionalities (e.g., tert-butoxycarbonyl), necessitating sequential deprotection ().
  • Scalability : Larger substituents (e.g., cyclopropoxyethoxy in ) complicate purification, requiring advanced chromatographic techniques.

Biological Activity

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine and chlorine substituents, along with a methoxybenzyl ether group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H12BrClO2
  • Molecular Weight : 309.60 g/mol
  • CAS Number : 2566432-39-9

The biological activity of this compound is attributed to its interactions at the molecular level. The presence of halogen atoms (bromine and chlorine) may facilitate halogen bonding, enhancing the compound's binding affinity to biological targets, such as enzymes and receptors. Additionally, the methoxybenzyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar substituents have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line GI50 Value (µM)
Compound AMDA-MB-4353.52
Compound BK-5629.51
Compound CHCT-150.03

These values suggest that modifications in the molecular structure can enhance the cytotoxic potential against specific cancer types .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. In particular, it has been utilized as a probe in biochemical assays to investigate enzyme-substrate interactions. The substitution pattern on the benzene ring is believed to influence the binding affinity and specificity towards various enzymes .

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various halogenated compounds, including those similar to this compound. Results demonstrated that these compounds significantly inhibited cell proliferation in leukemia and melanoma cell lines, with some showing GI50 values comparable to established anticancer drugs .
  • Mechanism-Based Approaches : Research focusing on mechanism-based approaches for anticancer drug development highlighted the potential of halogenated compounds in targeting telomerase activity, crucial for cancer cell immortality. The unique electronic properties imparted by bromine and chlorine atoms were identified as key factors in enhancing anticancer efficacy .

Q & A

Q. How do steric effects from the 4-methoxybenzyl group influence crystallization behavior?

  • Methodological Answer : The bulky 4-methoxybenzyloxy group disrupts crystal packing, leading to polymorphic forms. Single-crystal X-ray diffraction (SC-XRD) reveals dominant π-π stacking interactions, while differential scanning calorimetry (DSC) identifies metastable phases. Solvent screening (e.g., ethyl acetate vs. hexane) optimizes crystal quality .

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